6-Bromo-2-methyl-3-nitropyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound features a bromine atom at the sixth position, a methyl group at the second position, and a nitro group at the third position of the pyrazolo[1,5-a]pyrimidine ring. The molecular formula for this compound is with a molecular weight of approximately 243.02 g/mol .
6-Bromo-2-methyl-3-nitropyrazolo[1,5-a]pyrimidine is classified as an N-heterocyclic compound and more specifically as a pyrazolo[1,5-a]pyrimidine derivative. This classification is significant as it relates to its chemical behavior and potential interactions in biological systems.
The synthesis of 6-Bromo-2-methyl-3-nitropyrazolo[1,5-a]pyrimidine typically involves several key steps:
The synthesis may require specific conditions such as temperature control, choice of solvents (e.g., tetrahydrofuran), and catalysts (e.g., palladium for cross-coupling reactions). Optimization of these parameters is crucial for achieving high yields and purity of the final product .
6-Bromo-2-methyl-3-nitropyrazolo[1,5-a]pyrimidine participates in various chemical reactions:
The reaction conditions (temperature, solvent choice) significantly influence the yield and selectivity of these transformations. For example, using microwave-assisted synthesis can enhance reaction rates and improve yields .
The mechanism of action for compounds like 6-Bromo-2-methyl-3-nitropyrazolo[1,5-a]pyrimidine often involves interactions with biological targets such as enzymes or receptors. The specific mode of action may include:
Quantitative data on binding affinities and inhibition constants are essential for understanding the pharmacological potential of this compound but are often obtained through experimental studies.
Key physical properties include:
Chemical properties encompass:
6-Bromo-2-methyl-3-nitropyrazolo[1,5-a]pyrimidine has several applications in scientific research:
The construction of the pyrazolo[1,5‑a]pyrimidine core universally relies on the cyclocondensation of 5‑aminopyrazoles with 1,3‑bis‑electrophilic reagents. For 6‑bromo‑2‑methyl‑3‑nitropyrazolo[1,5‑a]pyrimidine, regioselective incorporation of the bromo substituent at position 6 is achieved using α‑brominated 1,3‑dicarbonyl precursors. β‑Ketoesters or diketones bearing α‑bromine atoms (e.g., ethyl 2‑bromoacetoacetate) react with 3‑amino‑4‑methylpyrazole under acid or base catalysis to yield 6‑brominated intermediates directly [1] [6]. Solvent selection critically influences regioselectivity: acetic acid minimizes by‑products, while ethanol with catalytic piperidinium acetate enhances reaction rates (Table 1).
Table 1: Cyclocondensation Optimization for 6‑Brominated Intermediates
1,3‑Dicarbonyl Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) | Regioselectivity (6‑Br:7‑Br) |
---|---|---|---|---|---|
Ethyl 2‑bromoacetoacetate | AcOH | Acetic acid | 110 | 78 | 9:1 |
2‑Bromo‑1,1,3‑trichloropropan‑1‑one | Et₃N | Toluene | 80 | 65 | 8:2 |
3‑Bromoacetylacetone | Piperidinium acetate | Ethanol | Reflux | 82 | 9.5:0.5 |
Alternative routes employ β‑enaminones under microwave irradiation (160–180°C), reducing reaction times from hours to minutes while maintaining yields >85% [4] [5]. This method’s scalability is demonstrated in kilogram‑scale syntheses of kinase inhibitor intermediates [6].
Position 3 of pyrazolo[1,5‑a]pyrimidine undergoes electrophilic substitution due to its electron‑rich nature. Nitration requires careful control to avoid ring decomposition: a mixture of fuming HNO₃ and H₂SO₄ (1:2 v/v) at 0–5°C selectively installs the nitro group at position 3, driven by the ortho‑directing effect of the adjacent annular nitrogen [5] [9]. For 6‑bromo‑2‑methyl‑3‑nitropyrazolo[1,5‑a]pyrimidine, pre‑installation of bromine at position 6 deactivates position 7, enhancing 3‑nitration selectivity to >95% [9].
Table 2: Regioselective Nitration/Bromination at Position 3
Substrate | Reagent | Conditions | Product | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
6‑Bromo‑2‑methylpyrazolo[1,5‑a]pyrimidine | HNO₃/H₂SO₄ | 0–5°C, 2 h | 6‑Bromo‑2‑methyl‑3‑nitro derivative | 88 | >95% at C3 |
2‑Methylpyrazolo[1,5‑a]pyrimidine | Br₂ in DCM | RT, 12 h | 3‑Bromo‑2‑methyl derivative | 75 | 8:2 (C3:C5) |
3‑Nitro‑6‑unsubstituted derivative | NBS (1.1 eq) | Acetonitrile, 60°C | 3‑Nitro‑6‑bromo‑2‑methyl derivative | 82 | >98% at C6 |
Bromination at position 3 employs bromine (Br₂) in inert solvents (dichloromethane) or N‑bromosuccinimide (NBS) in acetonitrile. The 2‑methyl group marginally enhances C3 reactivity via hyperconjugation, but temperature control remains critical to prevent polybromination [5] [10].
Advanced derivatives of 6‑bromo‑2‑methyl‑3‑nitropyrazolo[1,5‑a]pyrimidine require Pd‑catalyzed cross‑coupling. Steric hindrance at position 6 necessitates specialized ligands: Buchwald’s SPhos or RuPhos with Pd₂(dba)₃ enables Suzuki–Miyaura couplings with arylboronic acids (67–78% yields) [6]. For example:
6‑Bromo‑2‑methyl‑3‑nitropyrazolo[1,5‑a]pyrimidine + 4‑Methoxyphenylboronic acid → Pd₂(dba)₃/SPhos, K₃PO₄, dioxane, 90°C → 6‑(4‑Methoxyphenyl)‑2‑methyl‑3‑nitropyrazolo[1,5‑a]pyrimidine (75%)
Dess–Martin periodinane (DMP) oxidizes heteroaryl carbinols at position 7 to ketones, crucial for introducing electrophilic sites. This step achieves 90% yield in dichloromethane at room temperature without affecting the nitro group [5] [8].
Table 3: Pd‑Catalyzed Coupling & Oxidation Applications
Reaction Type | Conditions | Substrate | Product | Yield (%) |
---|---|---|---|---|
Suzuki–Miyaura coupling | Pd₂(dba)₃/SPhos, K₃PO₄, dioxane, 90°C | 6‑Bromo‑3‑nitro derivative + 3‑MeO‑C₆H₄B(OH)₂ | 6‑(3‑Methoxyphenyl)‑3‑nitro derivative | 78 |
Buchwald–Hartwig amination | Pd(OAc)₂/XPhos, Cs₂CO₃, toluene, 110°C | 6‑Bromo‑3‑nitro derivative + morpholine | 6‑Morpholino‑3‑nitro derivative | 70 |
Dess–Martin oxidation | DMP (1.2 eq), CH₂Cl₂, RT, 1 h | 7‑(Hydroxyethyl) derivative | 7‑Acetyl derivative | 90 |
Solvent‑free microwave irradiation revolutionizes pyrazolo[1,5‑a]pyrimidine synthesis. Cyclocondensation of β‑enaminones with aminopyrazoles under MW (180°C, 10–20 min) delivers 6‑bromo‑2‑methyl intermediates in 88–96% yield with near‑quantitative atom economy [4] [5]. Ultrasound‑assisted bromination (NBS, CH₃CN, 40 kHz, 50°C) reduces nitration times from hours to 30 minutes while improving regioselectivity to >95% [9]. Sustainability metrics for 6‑bromo‑2‑methyl‑3‑nitropyrazolo[1,5‑a]pyrimidine synthesis highlight:
The electron‑deficient nature of the 3‑nitro group complicates subsequent functionalization:
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0